

Synthesis of Aminocarb: An In-depth Technical Guide

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Compound of Interest

Compound Name: Xylylcarb

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This technical guide provides a comprehensive overview of the primary synthesis pathways for the carbamate insecticide, aminocarb. The document details the core chemical reactions, experimental protocols, and quantitative data to support research, development, and production efforts.

Introduction

Aminocarb, chemically known as 4-(dimethylamino)-3-methylphenyl methylcarbamate, is a carbamate insecticide that has been utilized in agriculture and forestry. Its synthesis involves multi-step chemical transformations, primarily centered around the formation of a key substituted phenol intermediate followed by carbamoylation. This guide will explore the two main synthetic routes to aminocarb, providing detailed experimental procedures and relevant data.

Synthesis Pathways

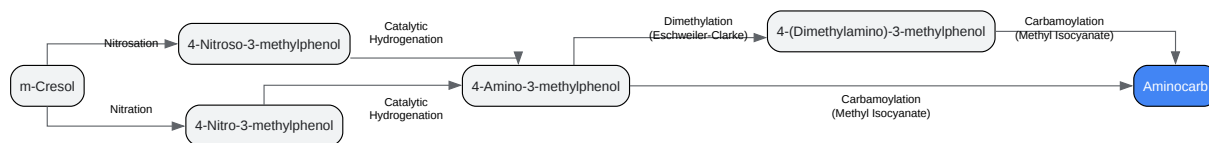
There are two primary synthetic routes for the production of aminocarb. The first, and most common commercial pathway, begins with the nitration or nitrosation of m-cresol. The second, a more direct route, utilizes 4-(dimethylamino)-3-methylphenol as the starting material.

Route 1: From m-Cresol

This pathway involves three key steps:

- Nitrosation/Nitration of m-Cresol: m-Cresol is first converted to an intermediate, either 4-nitroso-3-methylphenol or 4-nitro-3-methylphenol.
- Catalytic Hydrogenation: The nitro or nitroso intermediate is then reduced to 4-amino-3-methylphenol.
- Carbamoylation: The resulting 4-amino-3-methylphenol is reacted with methyl isocyanate to yield aminocarb.

Alternatively, the intermediate 4-amino-3-methylphenol can be dimethylated to 4-(dimethylamino)-3-methylphenol before the final carbamoylation step.

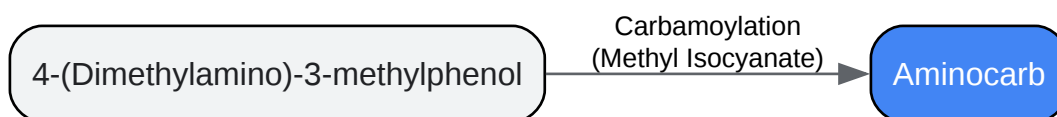


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Diagram 1: Synthesis Pathways of Aminocarb from m-Cresol.

Route 2: From 4-(Dimethylamino)-3-methylphenol

This is a more direct, single-step synthesis where 4-(dimethylamino)-3-methylphenol is reacted with methyl isocyanate.



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Diagram 2: Direct Synthesis of Aminocarb.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key steps in the synthesis of aminocarb, along with quantitative data in tabular format for easy comparison.

Step 1: Synthesis of Intermediates from m-Cresol

Protocol 1: Nitrosation of m-Cresol to 4-Nitroso-3-methylphenol^[1]

This protocol describes the nitrosation of m-cresol to produce 4-nitroso-3-methylphenol.

Experimental Workflow:



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Diagram 3: Workflow for Nitrosation of m-Cresol.

Methodology:

- In a suitable vessel, dissolve 28.5 g of m-cresol and 19.4 g of sodium nitrite in a solution of 11.2 g of sodium hydroxide in 120 ml of water, maintaining the temperature at 10°C.
- Cool the resulting solution to 3-10°C.
- In a separate four-hole flask, prepare a solution of 81.4 g of 36% hydrochloric acid in 58.1 g of water.
- Slowly add the m-cresol/sodium nitrite solution to the hydrochloric acid solution while maintaining the temperature between 3-10°C.
- After the addition is complete, continue to stir the mixture for 30 minutes.
- Filter the resulting solid and dry it in an oven to obtain 4-nitroso-3-methylphenol.

Quantitative Data:

Parameter	Value	Reference
m-Cresol	28.5 g	[1]
Sodium Nitrite	19.4 g	[1]
Sodium Hydroxide	11.2 g	[1]
36% Hydrochloric Acid	81.4 g	[1]
Reaction Temperature	3-10°C	[1]
Reaction Time	30 minutes	[1]
Yield	93.0% (33.6 g)	[1]

Protocol 2: Nitration of m-Cresol to 4-Nitro-3-methylphenol[\[2\]](#)

This protocol involves the esterification of p-cresol followed by nitration and hydrolysis. While the source specifies p-cresol, the methodology can be adapted for m-cresol.

Methodology:

- Esterification: React m-cresol with phosgene in the presence of sodium hydroxide to form the corresponding carbonate ester.
- Nitration: Treat the carbonate ester with a mixture of industrial sulfuric acid and nitric acid, keeping the temperature controlled.
- Hydrolysis: Hydrolyze the nitrated ester using sodium carbonate, followed by acidification with hydrochloric acid to yield the crude 4-nitro-3-methylphenol.
- Refining: The crude product is then purified.

Quantitative Data:

Parameter	Reactant/Condition	Specification	Reference
Esterification	p-Methyl phenol	>98% purity	[2]
NaOH	30% solution	[2]	
Nitration	Sulfuric Acid	96-98%, 1.80-1.84 g/ml	[2]
Nitric Acid	98%, 1.50 g/ml	[2]	
Hydrolysis	Sodium Carbonate	98% purity	[2]
Hydrochloric Acid	35-37% solution	[2]	

Step 2: Catalytic Hydrogenation to 4-Amino-3-methylphenol

Protocol 3: Reduction of 4-Nitroso-3-methylphenol using Palladium on Carbon (Pd/C)[1][3]

This protocol details the reduction of 4-nitroso-3-methylphenol to 4-amino-3-methylphenol using a palladium on carbon catalyst.

Experimental Workflow:



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Diagram 4: Workflow for Pd/C Catalyzed Reduction.

Methodology:

- In an autoclave, combine 4-nitroso-3-methylphenol and methanol in a 1:7.5 weight ratio.
- Add 10% Pd/C catalyst (3% by weight of the nitroso compound) and ammonia solution (10% by weight of the nitroso compound).

- Seal the autoclave and purge with nitrogen.
- Pressurize with hydrogen gas.
- Stir the mixture at 20-25°C for 2-8 hours, or until hydrogen uptake ceases.
- Filter the reaction mixture to remove the catalyst.
- Remove the solvent by evaporation to obtain the crude 4-amino-3-methylphenol.

Quantitative Data:

Parameter	Value	Reference
Precursor	4-nitroso-3-methylphenol	[1][3]
Catalyst	10% Palladium on Carbon	[3]
Catalyst Loading	3 wt% relative to precursor	[1][3]
Solvent	Methanol	[1][3]
Precursor:Solvent Ratio	1:7.5 (w/w)	[1]
Promoter	Ammonia (10 wt% of precursor)	[1][3]
Temperature	20-25°C	[1][3]
Pressure	Atmospheric Hydrogen	[3]
Reaction Time	2-8 hours	[1][3]

Protocol 4: Reduction of 4-Nitro-3-methylphenol using Raney Nickel[3]

This protocol describes an alternative reduction method using Raney Nickel as the catalyst.

Methodology:

- Suspend 4-nitro-3-methylphenol in methanol in a round-bottom flask.
- Carefully add a slurry of Raney Nickel.

- While stirring at room temperature, add 90% formic acid.
- The reaction is typically complete in 10-20 minutes.
- Monitor the reaction by observing the cessation of gas evolution.
- Filter the mixture to remove the catalyst.
- The filtrate can be worked up by dissolving the residue in an organic solvent, washing with a saturated sodium chloride solution, drying, and evaporating the solvent.

Quantitative Data:

Parameter	Value	Reference
Precursor	4-nitro-3-methylphenol	[3]
Catalyst	Raney Nickel	[3]
Catalyst Loading	~5-10 wt% relative to precursor	[3]
Solvent	Methanol with Formic Acid	[3]
Temperature	Room Temperature	[3]
Reaction Time	10-20 minutes	[3]
Yield	85-90%	[3]

Step 3: Synthesis of 4-(Dimethylamino)-3-methylphenol (Optional Intermediate Step)

Protocol 5: Eschweiler-Clarke Reaction for Dimethylation of 4-Amino-3-methylphenol[4][5][6][7][8]

The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[4][5] This reaction proceeds via reductive amination and stops at the tertiary amine stage without forming quaternary ammonium salts.[4][8]

General Methodology:

- The primary amine (4-amino-3-methylphenol) is treated with excess formaldehyde and formic acid.
- The mixture is typically heated to near boiling.
- The reaction involves the formation of an imine with formaldehyde, which is then reduced by formic acid, releasing carbon dioxide.^[4] This process is repeated to achieve dimethylation.

Step 4: Carbamoylation to Aminocarb

Protocol 6: Reaction of 4-(Dimethylamino)-3-methylphenol with Methyl Isocyanate

This is the final step in the synthesis of aminocarb.

Methodology:

- Dissolve 4-(dimethylamino)-3-methylphenol in a suitable inert solvent such as toluene.
- Add a catalytic amount of a tin compound.
- React the solution with methyl isocyanate.
- The aminocarb product can be purified by crystallization from isopropanol or by vacuum distillation.

Conclusion

The synthesis of aminocarb can be achieved through multiple pathways, with the route starting from m-cresol being the most established. The selection of a specific route and protocol will depend on factors such as the availability of starting materials, desired purity, and scalability. The detailed experimental procedures and quantitative data provided in this guide serve as a valuable resource for researchers and professionals involved in the synthesis of aminocarb and related compounds. Careful control of reaction conditions is crucial to maximize yield and minimize the formation of byproducts.

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